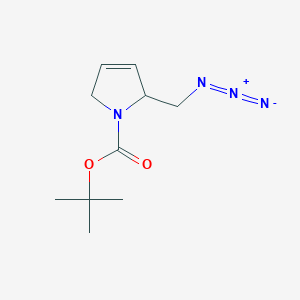

Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate is complex and would typically be confirmed through various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate are not available, organic azides are known to participate in a variety of reactions. For instance, they can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions .科学的研究の応用

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, related to the queried compound, serve as versatile precursors in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling the synthesis of complex molecules through processes such as oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling. These reactions expand the toolkit available for constructing molecules with diverse functionalities and structural frameworks (Jasch, Höfling, & Heinrich, 2012).

Curtius Rearrangement for Boc-protected Amines

A method involving di-tert-butyl dicarbonate and sodium azide for forming acyl azide intermediates undergoes Curtius rearrangement, yielding tert-butyl carbamates. This process is notable for its mild conditions and compatibility with various substrates, including malonate derivatives. It facilitates access to protected amino acids, showcasing the compound's utility in peptide synthesis and modification (Lebel & Leogane, 2005).

Synthesis of Water-Soluble Dendritic Macromolecules

The tert-butyl ester group's transformation into carboxylic acids via a thermolytic process enhances the solubility characteristics of dendrimers, demonstrating the compound's utility in creating water-soluble dendritic macromolecules with potential applications in drug delivery and materials science (Pesak, Moore, & Wheat, 1997).

Synthesis of Complex Molecules

The synthesis and molecular structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, exemplify the intricate molecular structures accessible through the strategic use of tert-butyl carboxylate derivatives. These compounds find relevance in the synthesis of pharmaceuticals and novel organic materials (Moriguchi et al., 2014).

Catalysis and Asymmetric Synthesis

Tert-butylmethylphosphino groups in ligands for rhodium-catalyzed asymmetric hydrogenation demonstrate the role of tert-butyl derivatives in catalysis. These ligands enable high enantioselectivities and catalytic activities in the hydrogenation of functionalized alkenes, underlining their importance in the synthesis of chiral pharmaceuticals (Imamoto et al., 2012).

特性

IUPAC Name |

tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHUHDUSTXSVAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779664.png)

![3-[(3-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2779665.png)

![N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2779667.png)

![N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2779671.png)

![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)

![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)

![1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2779681.png)

![N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2779683.png)

![3-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2779684.png)

![2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2779685.png)